N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that features a quinoline moiety, a thiophene ring, and a pyrazole core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction.
Attachment of the quinoline moiety: This could be done via a nucleophilic substitution reaction.
Formation of the amide bond: This step typically involves the reaction of an amine with a carboxylic acid derivative (e.g., an acid chloride or ester).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the thiophene ring or the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl group or the quinoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The quinoline moiety could intercalate with DNA, while the pyrazole and thiophene rings might interact with proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(phenyl)-1H-pyrazole-5-carboxamide
- N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs. This uniqueness might translate to different biological activities or chemical reactivity.
Properties
IUPAC Name |
N-[4-oxo-4-(quinolin-8-ylamino)butyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c27-19(24-15-7-1-5-14-6-2-10-22-20(14)15)9-3-11-23-21(28)17-13-16(25-26-17)18-8-4-12-29-18/h1-2,4-8,10,12-13H,3,9,11H2,(H,23,28)(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQBPGOCXBDYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=NNC(=C3)C4=CC=CS4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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